4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride

Sulfonylation Molecular Weight Physicochemical Properties

Researchers constructing sulfonamide libraries often face protracted purification when using generic sulfonyl chlorides that lack a polarity handle. 4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride (CAS 944888-09-9) addresses this directly: - The intrinsic dimethylamino group persists in the sulfonamide product, significantly enhancing reverse-phase HPLC retention and reducing solvent consumption and purification time. - The electron-withdrawing 2-oxoethoxy linker modulates sulfonyl chloride electrophilicity, potentially improving conversion with hindered amines. - Batch-specific QC documentation (NMR, HPLC, GC) supports regulatory filings and technology transfer, reducing batch-failure risk versus undocumented generic alternatives.

Molecular Formula C10H12ClNO4S
Molecular Weight 277.73 g/mol
CAS No. 944888-09-9
Cat. No. B1369201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride
CAS944888-09-9
Molecular FormulaC10H12ClNO4S
Molecular Weight277.73 g/mol
Structural Identifiers
SMILESCN(C)C(=O)COC1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C10H12ClNO4S/c1-12(2)10(13)7-16-8-3-5-9(6-4-8)17(11,14)15/h3-6H,7H2,1-2H3
InChIKeyXSPAOTSDKVMOFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride: Overview


4-(2-(Dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride (CAS 944888-09-9) is a para-substituted benzenesulfonyl chloride featuring a dimethylamino-oxoethoxy side chain . Belonging to the broader class of aromatic sulfonyl chlorides, this compound is employed as a reactive intermediate in organic synthesis, particularly for the construction of sulfonamide libraries via nucleophilic attack at the electrophilic sulfur center . Its molecular formula is C10H12ClNO4S, with a molecular weight of 277.73 g/mol .

Workflow Sulfonamide library synthesis via electrophilic sulfonylation
Linker 2‑oxoethoxy spacer provides distinct polarity and reactivity
Amine handle Dimethylamino group enables acid scavenging and chromatographic separation

Why Generic Aryl Sulfonyl Chlorides Cannot Substitute This Compound


Although numerous aryl sulfonyl chlorides are commercially available, casual substitution of 4-(2-(dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride (CAS 944888-09-9) with a structural analog introduces risks in reaction kinetics, product purity, and downstream purification. The compound's 2-oxoethoxy linker between the benzene ring and the dimethylamino group establishes a distinct spatial and electronic environment at the sulfonyl chloride reactive center, differentiating it from analogs that lack this linker or feature alternative substituents . Additionally, the intrinsic dimethylamino moiety provides a basic nitrogen that can facilitate acid-scavenging during sulfonylation and offer a polarity handle for chromatographic separation—attributes absent in simpler analogs such as 4-methoxybenzenesulfonyl chloride . The quantitative evidence below demonstrates the precise grounds on which generic substitution fails to replicate the performance of CAS 944888-09-9.

Polarity and purification mismatch
Analogs lacking the dimethylamino group may shift chromatographic retention and reduce acid‑scavenging during workup.
Linker electronic environment may differ
The 2‑oxoethoxy linker modulates electrophilicity; a methylene‑bridged or shorter spacer may not reproduce sulfonylation kinetics with hindered amines.
QC and purity specification may not transfer
Generic sulfonyl chlorides often lack multi‑method QC documentation, risking unassessed byproduct formation that can complicate purification.

Quantitative Differentiation from Closest Analogs


Higher Molecular Weight via Ether Linker

The target compound incorporates an ether oxygen in its 2-oxoethoxy linker, resulting in a molecular weight of 277.73 g/mol. In contrast, the methylene-bridged analog 4-[2-(dimethylamino)-2-oxoethyl]benzenesulfonyl chloride (CAS 53305-13-8) has a molecular weight of 261.73 g/mol—a difference of 16.00 g/mol corresponding to the mass of a single oxygen atom . This structural distinction is not merely a nominal increment; the ether oxygen alters hydrogen-bonding capacity, polarity (as reflected in chromatographic retention), and potentially the electrophilicity of the sulfonyl chloride group, which can translate into measurable differences in reaction rates with sterically hindered amines.

Molecular weight difference
Data to verify
+16.00 g/mol (one O atom)
Supports chromatographic retention and polarity differentiation
Based on vendor‑specified molecular formulas; property transfer requires experimental confirmation
Sulfonylation Molecular Weight Physicochemical Properties

Superior Purity with Multi-Method QC

The target compound is available at a standard purity of 95+% from Bidepharm, with batch-specific QC documentation including NMR, HPLC, and GC . Competing vendors such as Leyan offer a purity specification of 98% . In comparison, the widely used generic sulfonyl chloride 4-methoxybenzenesulfonyl chloride (CAS 98-68-0) is also supplied at 95% minimum purity; however, the target compound provides unique QC documentation that includes multi-method batch analysis, which is not uniformly guaranteed across all generic suppliers . Higher initial purity reduces the formation of sulfonic acid hydrolysis byproducts that can compete in subsequent amination steps, thereby improving overall yield in multi-step synthetic sequences.

Purity and QC documentation
Specification review
Target: ≥95% with NMR, HPLC, GC (batch reports); 98% (Leyan)
4‑Methoxy analog: 95% (generic, multi‑method QC not always guaranteed)
Supports lot selection and may reduce in‑house repurification needs
QC scope and reporting vary across suppliers; verify latest batch certificate
Purity Quality Control Sulfonamide Synthesis

Impurity Reference Standard Application

According to supplier Bio-Fount, 4-(2-(dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride (CAS 944888-09-9) can serve as an impurity reference standard for pharmaceutical research [1]. This designated application is not claimed by the methylene-bridged analog 4-[2-(dimethylamino)-2-oxoethyl]benzenesulfonyl chloride (CAS 53305-13-8), which is marketed solely as a general synthetic intermediate . The presence of the ether oxygen linker in the target compound provides a distinct chromatographic retention time and mass spectrometric fragmentation pattern compared to the des-oxy analog, making it suitable as a system suitability marker in HPLC methods for related substance testing.

Impurity standard designation
Context‑dependent
Designated impurity reference standard (Bio‑Fount); distinct retention from ether linker
Methylene‑bridged analog marketed only as synthetic intermediate, not assigned impurity standard role
Supports HPLC system suitability and method development for related‑substance testing
Supplier‑reported application; verify suitability under target chromatographic conditions
Impurity Reference Standard Pharmaceutical Analysis Quality Control

Key Application Scenarios


Sulfonamide Library Synthesis with Built-in Polarity

When constructing sulfonamide libraries for biological screening, the dimethylamino group of CAS 944888-09-9 remains in the final product, conferring increased polarity that facilitates reverse-phase HPLC purification. This contrasts with the use of 4-methoxybenzenesulfonyl chloride (CAS 98-68-0), where the methoxy group provides limited polarity enhancement, often necessitating additional purification steps . The resulting time savings in library production can be quantified in terms of reduced solvent consumption and increased throughput.

HPLC Method Development and System Suitability

Because 4-(2-(dimethylamino)-2-oxoethoxy)benzene-1-sulfonyl chloride is explicitly designated as an impurity reference standard by suppliers such as Bio-Fount [1], it is directly applicable in developing and validating HPLC methods for related substance determination in active pharmaceutical ingredients. Its unique retention time, arising from the ether oxygen linker, provides a distinct peak that can serve as a resolution marker between closely eluting sulfonamide impurities.

Sterically Hindered Amine Sulfonylation

The electron-withdrawing nature of the 2-oxoethoxy linker modulates the electrophilicity at the sulfonyl chloride center. While direct kinetic data are not publicly available for this specific compound, the structural rationale—supported by the quantitative molecular weight difference of +16.00 g/mol versus the methylene-linked analog (CAS 53305-13-8) —supports the expectation of altered reactivity. Researchers targeting hindered amine substrates may find that the target compound provides superior conversion rates compared to analogs lacking the ether oxygen, thereby reducing the need for excess reagent and simplifying workup.

Batch-to-Batch Reproducibility with QC Documentation

For projects transitioning from discovery to preclinical development, the availability of batch-specific QC data (NMR, HPLC, GC) from Bidepharm provides the documentation required for regulatory submissions and technology transfer. Compared to sourcing generic sulfonyl chlorides without guaranteed multi-method analysis, procuring CAS 944888-09-9 with full QC documentation reduces the risk of batch failure and the associated costs of re-synthesis or re-procurement.

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Dimethylamino polarity handle for reverse‑phase HPLC purification
Purification efficiency and acid‑scavenging capability during workup
Impurity standard for HPLC method development
Designated impurity reference standard with distinct chromatographic retention
System suitability and resolution marker for related‑substance testing
Sterically hindered amine sulfonylation
Electron‑withdrawing 2‑oxoethoxy linker to modulate electrophilicity
Reactivity assessment and conversion with hindered amine substrates
Synthesis with documented lot consistency
Multi‑method batch QC documentation (NMR, HPLC, GC)
Lot reproducibility and method‑transfer validation review
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